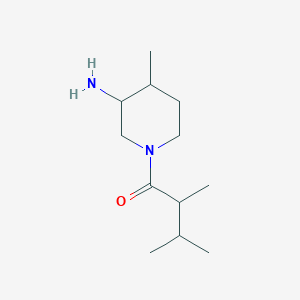

1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one

Description

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

1-(3-amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one |

InChI |

InChI=1S/C12H24N2O/c1-8(2)10(4)12(15)14-6-5-9(3)11(13)7-14/h8-11H,5-7,13H2,1-4H3 |

InChI Key |

LLSLAVQZNVKVJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1N)C(=O)C(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

N-Acylation Followed by Quaternization and Reduction

One common synthetic pathway starts with 3-Amino-4-methylpiperidine or its pyridine precursor:

Step 1: N-Acylation

The amino group on the piperidine ring is acylated using an acid chloride or anhydride derivative of 2,3-dimethylbutanoic acid. This step introduces the butan-1-one moiety onto the nitrogen atom of the piperidine ring.Step 2: Quaternization

The acylated intermediate undergoes quaternization with benzyl halide (e.g., benzyl chloride or bromide) to form a quaternary ammonium salt. This step is critical for activating the molecule for subsequent reduction.Step 3: Partial Reduction

Sodium borohydride in methanol or aqueous media is used to partially reduce the quaternized intermediate, typically targeting the ketone or iminium functionalities to form an intermediate amine or alcohol.Step 4: Hydrolysis

Acidic hydrolysis of the reduced intermediate yields 1-Benzyl-4-methylpiperidin-3-one, a key precursor.Step 5: Reductive Amination

The final step involves reductive amination of the ketone group with methanolic methylamine in the presence of titanium (IV) isopropoxide as a catalyst, furnishing the target compound, 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one.

Alternative Multi-Step Organic Synthesis

Another approach emphasizes stepwise functionalization with careful control of reaction parameters:

Starting Material: 3-Amino-4-methylpiperidine or analogous piperidine derivatives.

Acylation: Reaction with 2,3-dimethylbutanoyl chloride under controlled temperature (0–5°C) in an inert solvent such as dichloromethane or tetrahydrofuran.

Purification: Isolation of the acylated intermediate via extraction and chromatography.

Reductive Amination: Subsequent reductive amination with methylamine under mild acidic conditions, using sodium cyanoborohydride or titanium isopropoxide as reducing agents.

Optimization: Adjusting solvent polarity, reaction time, and temperature to maximize yield and minimize side products.

This method requires precise monitoring of reaction progress via TLC or HPLC and characterization by NMR and mass spectrometry.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| N-Acylation | 2,3-dimethylbutanoyl chloride, base (e.g., triethylamine), 0–5°C | Introduce ketone moiety | Low temperature controls side reactions |

| Quaternization | Benzyl halide (chloride or bromide), solvent (e.g., acetonitrile) | Formation of quaternary ammonium salt | Facilitates reduction step |

| Reduction | Sodium borohydride, methanol or water | Partial reduction of intermediate | Mild reducing agent |

| Hydrolysis | Acidic conditions (e.g., HCl aqueous) | Cleavage to ketone intermediate | Controlled to avoid over-hydrolysis |

| Reductive Amination | Methylamine (methanolic), Ti(IV) isopropoxide | Formation of final amine product | Catalyst improves yield and selectivity |

Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR to identify chemical shifts corresponding to the piperidine ring, amino group, methyl substituents, and ketone carbonyl.Fourier Transform Infrared (FT-IR) Spectroscopy:

Identification of characteristic carbonyl stretch (~1700 cm⁻¹) and N-H stretches.High-Resolution Mass Spectrometry (HRMS):

Confirmation of molecular weight (approx. 212.33 g/mol) and molecular formula C₁₂H₂₄N₂O.Chromatographic Techniques:

HPLC or GC to assess purity and detect impurities or side products.

Industrial Considerations

In industrial settings, the synthesis is optimized for:

Scalability: Use of continuous flow reactors or batch reactors with controlled temperature and mixing.

Catalyst Efficiency: Employing titanium (IV) isopropoxide or alternative catalysts to improve reductive amination efficiency.

Purification: Crystallization or preparative chromatography to obtain high-purity product.

Safety and Environmental Controls: Handling of amines and acid chlorides under inert atmosphere, waste treatment, and solvent recycling.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| N-Acylation + Quaternization + Reduction + Hydrolysis + Reductive Amination | Multi-step, uses benzyl halide quaternization | High selectivity, established protocol | Multiple steps, requires careful control |

| Direct Acylation + Reductive Amination | Fewer steps, direct functionalization | Simpler, potentially higher throughput | Requires precise condition optimization |

| Industrial Optimized Synthesis | Use of catalysts, controlled reaction parameters | Scalable, efficient, high purity | Requires specialized equipment and safety measures |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and mechanisms of action.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analog 1: 1-[4-(4-Aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one (CAS 885270-98-4)

- Key Differences: The piperidine ring in this analog is substituted with a 4-aminophenyl group at position 4 instead of a methyl group. The butan-1-one moiety is 3,3-dimethyl rather than 2,3-dimethyl.

- Physicochemical Data: Molecular Formula: C₁₈H₂₇N₂O Molecular Weight: 287.42 g/mol (inferred from formula).

| Parameter | Target Compound | Analog 1 (CAS 885270-98-4) |

|---|---|---|

| Piperidine Substitution | 3-amino-4-methyl | 4-aminophenyl |

| Butan-1-one Substitution | 2,3-dimethyl | 3,3-dimethyl |

| Molecular Weight | ~254.35 g/mol* | 287.42 g/mol |

| Safety Profile | Unknown | No acute hazards reported |

*Estimated based on molecular formula C₁₃H₂₄N₂O.

2.2. Structural Analog 2: 1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one (CAS 1934837-31-6)

- Key Differences: Replaces the piperidine ring with a smaller azetidine (4-membered ring). Lacks the amino and methyl substituents on the azetidine ring.

- Physicochemical Data: Molecular Formula: C₉H₁₇NO Molecular Weight: 155.24 g/mol . Storage: Requires refrigeration (-20°C), indicating higher volatility or instability compared to piperidine derivatives.

| Parameter | Target Compound | Analog 2 (CAS 1934837-31-6) |

|---|---|---|

| Ring System | Piperidine | Azetidine |

| Ring Substitution | 3-amino-4-methyl | Unsubstituted |

| Molecular Weight | ~254.35 g/mol* | 155.24 g/mol |

2.3. Structural Analog 3: 1-(4-(3-(3-Methoxypyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one

- Key Differences :

- Incorporates a piperazine ring linked to a complex aromatic system (imidazo-pyridazine and methoxypyridine).

- The butan-1-one group is 3,3-dimethyl.

- Functional Implications :

| Parameter | Target Compound | Analog 3 |

|---|---|---|

| Ring System | Piperidine | Piperazine + aromatic system |

| Bioactivity | Unknown | Kinase inhibition potential |

| Complexity | Moderate | High (polycyclic) |

Critical Analysis of Structural Variations

- The 3-amino-4-methyl substitution in the target compound may confer stereochemical specificity absent in unsubstituted analogs.

- Butan-1-one Modifications :

- 2,3-dimethyl substitution (target) vs. 3,3-dimethyl (Analogs 1 and 3) alters steric hindrance and electronic distribution, affecting solubility and metabolic stability.

Q & A

Q. What spectroscopic techniques are recommended to confirm the structural integrity of 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one?

To verify structural integrity, employ a combination of NMR spectroscopy (¹H and ¹³C) for elucidating proton and carbon environments, FT-IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For piperidine derivatives, 2D NMR techniques (COSY, HSQC) are critical for resolving overlapping signals in the aliphatic region. Comparative analysis with structurally analogous compounds, such as 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one (CAS 1488080-04-1), can validate assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Piperidine derivatives require stringent safety measures:

- Personal protective equipment (PPE): Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: In airtight containers, away from oxidizers and heat sources, as recommended for similar compounds like (3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one .

- Emergency response: Immediate decontamination with water for skin/eye contact and medical consultation for ingestion, as outlined in safety data sheets for piperidine-based chemicals .

Q. What synthetic routes are feasible for synthesizing this compound?

While direct synthesis data for this compound is limited, analogous butanone derivatives (e.g., 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one) are synthesized via Friedel-Crafts acylation or nucleophilic substitution of pre-functionalized piperidine intermediates. A stepwise approach could involve:

Piperidine core modification: Introducing the 3-amino-4-methyl group via reductive amination or protecting-group strategies.

Acylation: Reacting the modified piperidine with 2,3-dimethylbutanoyl chloride.

Characterization at each step is essential to monitor regioselectivity and purity .

Advanced Research Questions

Q. How can discrepancies between experimental and computational conformational analyses be resolved?

Discrepancies often arise from force field limitations or solvent effects unaccounted for in simulations. To address this:

- Hybrid methods: Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental data (X-ray crystallography or NMR NOE effects) to validate low-energy conformers.

- Solvent modeling: Explicitly include solvent molecules in molecular dynamics (MD) simulations to mimic experimental conditions.

Methodological inconsistencies, such as those observed in receptor-response modeling of structurally diverse compounds, highlight the need for iterative validation .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Challenges include:

- Weak diffraction: Due to flexible alkyl/piperidine groups, leading to poor crystal quality. Use cryocooling (100 K) and high-intensity X-ray sources (synchrotron) to enhance data resolution.

- Disorder: Methyl groups may exhibit rotational disorder. Refinement tools like SHELXL (via anisotropic displacement parameters) and TwinRotMat for twinned crystals can improve model accuracy .

Q. How can researchers design assays to evaluate the pharmacological potential of this compound?

Given its structural similarity to bioactive piperidine derivatives (e.g., 1-(2-Methylphenyl)piperidin-4-one), prioritize:

- Target identification: Screen against G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) using radioligand binding assays or FRET-based enzymatic activity tests .

- ADME profiling: Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models .

- Dose-response studies: Use iterative IC₅₀/EC₅₀ determinations to establish potency thresholds .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

- Dynamic effects: Use variable-temperature NMR to probe conformational exchange broadening.

- Advanced computational workflows: Apply ab initio molecular orbital (MO) methods for accurate chemical shift predictions, as demonstrated in hybrid receptor-odorant studies .

- Cross-validation: Compare with structurally characterized analogs (e.g., 1-(4-methoxyphenyl)-3,3-dimethylbutan-1-one) to identify systematic errors .

Methodological Guidelines

- Crystallography: Prioritize SHELXL for refinement and SIR97 for phase resolution in small-molecule studies .

- Data contradiction: Adopt multi-method validation frameworks, integrating wet-lab and computational data .

- Safety compliance: Align handling protocols with OSHA and ACS guidelines for amine-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.